

# Segesterone Acetate: A Deep Dive into its Pharmacokinetic and Metabolic Profile

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## Compound of Interest

Compound Name: Segesterone

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**Segesterone** acetate (SA), a potent, non-androgenic progestin, is a key component of novel contraceptive formulations. Its unique pharmacokinetic and metabolic properties underpin its efficacy and safety profile. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of **segesterone** acetate, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

## Pharmacokinetics

The pharmacokinetic profile of **segesterone** acetate is characterized by its route-dependent absorption and rapid metabolism, which necessitates non-oral administration for systemic efficacy.

## Absorption

**Segesterone** acetate is not orally active due to extensive first-pass metabolism in the liver.[1] [2] Consequently, it is formulated for parenteral administration, including vaginal rings, subcutaneous implants, and transdermal gels.[3][4]

Following vaginal administration via a contraceptive vaginal ring, **segesterone** acetate is absorbed systemically, reaching peak plasma concentrations (Tmax) in approximately 2 hours. [1][5] In a study of a contraceptive vaginal ring releasing an average of 150 mcg of **segesterone** acetate and 13 mcg of ethinyl estradiol daily, the peak plasma concentration

(Cmax) of **segesterone** acetate was 1147 pg/mL in the first cycle, which decreased to 363 pg/mL in the third cycle and 294 pg/mL in the thirteenth cycle.[1] Concentrations become more constant after 96 hours post-dose.[1]

Subcutaneous implants also provide sustained release of **segesterone** acetate. Studies of subdermal implants have shown that serum levels of approximately 125 to 250 pmol/L are effective in inhibiting ovulation.[2] Transdermal application of a gel containing 2 to 3 mg/day of **segesterone** acetate results in the delivery of approximately 200 to 300 µg/day.[3]

The oral bioavailability of **segesterone** acetate is reported to be only 10%.[3]

## Distribution

**Segesterone** acetate is highly bound to plasma proteins, primarily albumin (95%), and does not bind to sex hormone-binding globulin (SHBG).[3][6] The volume of distribution (Vd) of **segesterone** acetate is 19.6 L/kg.[1][5]

## Metabolism

**Segesterone** acetate is rapidly and extensively metabolized in the liver.[1][4] The primary metabolic pathway involves hydroxylation, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, followed by reduction by 5α-reductase.[3][5]

The major oxidative metabolites identified in vitro are 5α-dihydro- and 17α-hydroxy-5α-dihydro metabolites.[1] These metabolites are considered pharmacologically inactive, with an EC50 for the progesterone receptor that is 10-fold higher than that of the parent compound.[1] Another metabolite, 3α, 5α-tetrahydro**segesterone** acetate, has been shown to act as an activator at GABA-A receptors in the brain.[1] The deacetylated form of **segesterone** acetate, **segesterone**, is also a metabolite.[3]

## Excretion

In a study involving subcutaneous administration to rats, approximately 81.4% of the dose was excreted in the feces and 7.62% in the urine.[1]

## Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **segesterone** acetate across different routes of administration.

Table 1: Pharmacokinetic Parameters of **Segesterone** Acetate from a Vaginal Ring

Parameter	Cycle 1	Cycle 3	Cycle 13
C <sub>max</sub> (pg/mL)	1147	363	294
T <sub>max</sub> (hours)	2	2	2
Half-life (hours)	4.5 ± 3.4	-	-

Data from a contraceptive vaginal ring releasing an average of 0.15 mg of **segesterone** acetate and 0.013 mg of ethinyl estradiol daily.[\[1\]](#)[\[5\]](#)

Table 2: Pharmacokinetic Parameters of **Segesterone** Acetate for Various Routes of Administration

Route of Administration	Bioavailability	Half-life	Notes
Oral	10% <a href="#">[3]</a>	1-2 hours <a href="#">[3]</a>	Not effective due to rapid first-pass metabolism. <a href="#">[2]</a>
Parenteral (general)	-	24-72 hours <a href="#">[3]</a>	-
Subcutaneous Implant	>100-fold more potent than oral (in rats) <a href="#">[3]</a>	26.8 hours (one study) <a href="#">[3]</a>	-
Transdermal Gel	10-12% <a href="#">[3]</a>	-	Delivers 200-300 µg/day from a 2-3 mg/day application. <a href="#">[3]</a>

## Experimental Protocols

### Quantification of Segesterone Acetate in Serum

A common analytical method for the simultaneous quantification of **segesterone** acetate and endogenous steroid hormones in human serum is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

- **Sample Preparation:** Serum samples are typically subjected to liquid-liquid extraction to isolate the analytes of interest.[8]
- **Chromatographic Separation:** Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate **segesterone** acetate from other components in the extracted sample. A common column used is a Phenomenex C18 column.[9]
- **Mass Spectrometric Detection:** A tandem mass spectrometer is used for sensitive and specific detection and quantification of **segesterone** acetate.[7]

The assay range for **segesterone** acetate using this method can be from 10 pg/mL to 10 ng/mL, with a lower limit of quantification of 10 pg/mL.[7]

## Clinical Pharmacokinetic Studies

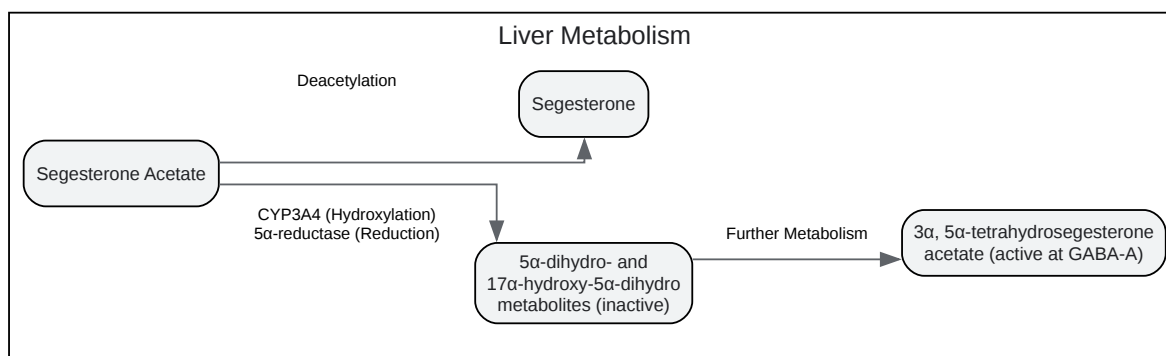
Pharmacokinetic studies of **segesterone** acetate are typically conducted in healthy, reproductive-age women.[10]

- **Study Design:** These studies often employ a prospective, randomized design. For vaginal ring studies, participants may use the ring for multiple cycles, with blood samples collected at various time points to determine the pharmacokinetic profile over time.[10][11]
- **Dosing:** For the **segesterone** acetate and ethinyl estradiol vaginal ring (Annovera), the ring is used for 21 continuous days, followed by a 7-day ring-free interval.[12][13] This provides contraception for up to 13 cycles.[13][14] The ring releases an average of 150 mcg of **segesterone** acetate and 13 mcg of ethinyl estradiol per day.[13][14]
- **Data Analysis:** Pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC (area under the curve), and half-life are calculated from the serum concentration-time data.[10]

## Visualizing Key Pathways and Processes

### Segesterone Acetate Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of **segesterone** acetate in the liver.

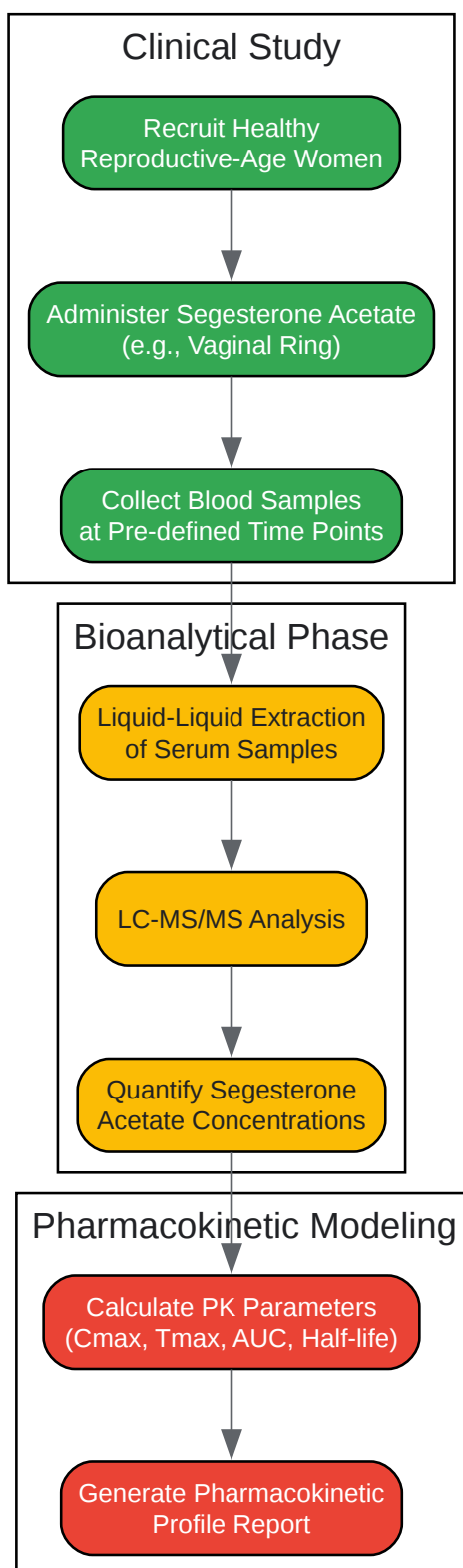


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Caption: Primary metabolic pathway of **segesterone** acetate in the liver.

## Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for a clinical pharmacokinetic study of **segesterone** acetate.



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Caption: Experimental workflow for pharmacokinetic analysis of **segesterone** acetate.

## Drug Interactions

**Segesterone** acetate is a component of combined hormonal contraceptives, and its metabolism via CYP3A4 makes it susceptible to drug interactions.

- **Enzyme Inducers:** Concomitant use with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) can decrease the plasma concentrations of **segesterone** acetate, potentially reducing contraceptive efficacy.[5][15]
- **Enzyme Inhibitors:** Conversely, strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) may increase the systemic exposure of **segesterone** acetate.
- **Other Interactions:** Interactions have also been noted with medications such as acetaminophen, certain antibiotics, and some antiviral medications.[16][17] It is crucial to consult a comprehensive drug interaction database for a complete list of potential interactions.[5]

## Conclusion

**Segesterone** acetate exhibits a pharmacokinetic profile well-suited for long-acting contraceptive delivery systems. Its high potency, coupled with a rapid hepatic metabolism that necessitates non-oral administration, allows for sustained, low systemic exposure, which contributes to its favorable safety profile. A thorough understanding of its metabolism via CYP3A4 is critical for predicting and managing potential drug interactions. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important progestin.

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